Cas no 1240567-05-8 (1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one)

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
-
- MDL: MFCD15515656
- Inchi: 1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2
- InChI Key: UNHUGXYDGOOIDU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CN1C=CC([N+](=O)[O-])=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 326
- Topological Polar Surface Area: 80.7
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422740-1g |
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240567-05-8 | 1g |
€623.20 | 2025-03-19 | ||
A2B Chem LLC | AJ26421-2g |
1-(4-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 95+% | 2g |
$1460.00 | 2024-04-20 | |
abcr | AB422740-10g |
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240567-05-8 | 10g |
€1588.80 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194633-5g |
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 98% | 5g |
¥22070.00 | 2024-08-09 | |
abcr | AB422740-1 g |
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 1g |
€623.20 | 2023-04-24 | ||
Chemenu | CM331702-1g |
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 95%+ | 1g |
$1151 | 2023-02-03 | |
Chemenu | CM331702-10g |
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 95%+ | 10g |
$4268 | 2023-02-03 | |
A2B Chem LLC | AJ26421-1g |
1-(4-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 95+% | 1g |
$1078.00 | 2024-04-20 | |
A2B Chem LLC | AJ26421-25g |
1-(4-bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 95+% | 25g |
$3845.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194633-1g |
1-(4-Bromophenyl)-2-(3-nitro-1h-pyrazol-1-yl)ethan-1-one |
1240567-05-8 | 98% | 1g |
¥10472.00 | 2024-08-09 |
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one Related Literature
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
Introduction to 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 1240567-05-8)
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1240567-05-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and therapeutic development. The presence of both bromophenyl and nitro-pyrazole moieties in its structure imparts distinct chemical and pharmacological characteristics, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
The molecular structure of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one consists of an ethanone backbone linked to a 4-bromophenyl group at one end and a 3-nitro-substituted 1H-pyrazole ring at the other. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The bromine atom in the phenyl ring enhances electrophilic reactivity, while the nitro group introduces electronic effects that can modulate the compound's solubility and binding affinity. Such structural features are often exploited in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
In recent years, there has been growing interest in exploring the biological activity of heterocyclic compounds, particularly those incorporating pyrazole scaffolds. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. The nitro-pyrazole moiety in 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is particularly noteworthy, as nitroaromatic compounds have demonstrated efficacy in various therapeutic contexts. For instance, studies have shown that nitro-substituted pyrazoles can exhibit inhibitory effects on certain kinases and other enzymes involved in disease pathways. This has spurred research into derivatives of this class as potential lead compounds for drug development.
One of the most compelling aspects of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is its versatility as a starting material for further chemical modifications. The presence of both the bromophenyl and nitro-pyrazole groups provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while reduction or selective hydrogenation techniques can be used to modify the electronic nature of the nitro group. These synthetic strategies have been instrumental in generating libraries of related compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.
Recent advancements in computational chemistry have also played a crucial role in understanding the potential biological activity of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one. Molecular docking simulations have been used to predict how this compound might interact with target proteins, providing insights into its binding affinity and mode of action. These computational studies have complemented experimental efforts by identifying key residues on the target proteins that are likely to be involved in binding interactions. Such information is invaluable for designing structure-based drug optimization strategies aimed at improving potency and selectivity.
The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery programs. Compounds like 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one contribute to this diversity by offering unique chemical scaffolds that may not be represented in existing drug pipelines. This is particularly relevant in areas where traditional drug classes have reached maturity, and new therapeutic approaches are needed to address unmet medical needs. The ability to synthesize and modify compounds such as this one allows researchers to explore novel chemical space with the hope of identifying breakthrough treatments for various diseases.
In conclusion, 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 1240567-05-8) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features, combined with its potential for functionalization and its predicted biological activity, make it an attractive molecule for drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will continue to play a vital role in advancing our understanding of disease mechanisms and developing effective treatments.
1240567-05-8 (1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one) Related Products
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
